molecular formula C12H10N2O3 B515186 N-(6-nitronaphthalen-2-yl)acetamide CAS No. 102877-11-2

N-(6-nitronaphthalen-2-yl)acetamide

Cat. No.: B515186
CAS No.: 102877-11-2
M. Wt: 230.22g/mol
InChI Key: JQDVJEDWLMLZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-nitronaphthalen-2-yl)acetamide is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. The compound this compound is characterized by the presence of a nitro group at the 6th position and an acetamide group at the 2nd position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitronaphthalen-2-yl)acetamide typically involves the nitration of 2-naphthylamine followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6th position of the naphthalene ring. The resulting 6-nitro-2-naphthylamine is then acetylated using acetic anhydride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration and acetylation reactions are optimized for large-scale production, with careful control of reaction conditions such as temperature, concentration, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield 6-nitro-2-naphthylamine and acetic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 6-amino-2-naphthylacetamide.

    Substitution: Various substituted naphthylacetamides depending on the nucleophile used.

    Hydrolysis: 6-nitro-2-naphthylamine and acetic acid.

Scientific Research Applications

N-(6-nitronaphthalen-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other naphthalene derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-nitronaphthalen-2-yl)acetamide is primarily related to its nitro and acetamide functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial and cytotoxic effects. The acetamide group can enhance the compound’s solubility and facilitate its interaction with biological targets. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(6-nitronaphthalen-2-yl)acetamide can be compared with other naphthalene derivatives such as:

    6-nitro-2-naphthylamine: Similar structure but lacks the acetamide group, which may affect its solubility and biological activity.

    2-naphthylacetamide: Lacks the nitro group, which may result in different chemical reactivity and biological properties.

    6-amino-2-naphthylacetamide: The reduced form of this compound, which may have different biological activities due to the presence of an amino group instead of a nitro group.

This compound is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

CAS No.

102877-11-2

Molecular Formula

C12H10N2O3

Molecular Weight

230.22g/mol

IUPAC Name

N-(6-nitronaphthalen-2-yl)acetamide

InChI

InChI=1S/C12H10N2O3/c1-8(15)13-11-4-2-10-7-12(14(16)17)5-3-9(10)6-11/h2-7H,1H3,(H,13,15)

InChI Key

JQDVJEDWLMLZOR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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